molecular formula C15H14O3 B1489339 Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 175152-72-4

Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1489339
CAS No.: 175152-72-4
M. Wt: 242.27 g/mol
InChI Key: ICRIVBZRVXCIJH-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is a high-purity ester compound of interest in organic synthesis and medicinal chemistry research. This compound features a biphenyl core structure, a framework recognized for its diverse biological activities. Research on analogous biphenyl carboxylate derivatives has demonstrated significant potential in various therapeutic areas. These include antihypertensive, anti-diabetic, and antibacterial effects . Furthermore, some biphenyl-4-carboxylic acid derivatives are known to act as inhibitors of tubulin polymerization , a key mechanism in the development of anticancer agents . The specific substitution pattern on the biphenyl scaffold is a critical area of investigation for optimizing biological activity and physicochemical properties. This product is provided with a documented purity of 97% and is shipped at room temperature with recommended storage at 4-8°C . It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-methoxy-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-10-12(15(16)18-2)8-9-13(14)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRIVBZRVXCIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716692
Record name Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175152-72-4
Record name Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is often used as an intermediate in organic synthesis. It can undergo various reactions to produce more complex molecules.

Reaction Pathways

The compound can participate in nucleophilic substitutions and coupling reactions, making it valuable for synthesizing biphenyl derivatives and other aromatic compounds.

Reaction TypeConditionsYield
Nucleophilic substitutionWith thionyl chloride at 50°C for 3 hours99.8%
Coupling reactionWith palladium catalyst in DMF at room temperatureVariable

Pharmaceutical Applications

The compound has shown potential in pharmaceutical chemistry due to its structural similarity to bioactive molecules.

Antibacterial Activity

Research indicates that biphenyl derivatives exhibit antibacterial properties. This compound can be modified to enhance its efficacy against various bacterial strains.

  • Case Study : A study demonstrated that derivatives of biphenyl compounds had significant activity against Staphylococcus aureus and Escherichia coli .

Material Science

This compound is also explored in material science for its potential applications in organic electronics.

Organic Light Emitting Diodes (OLEDs)

Due to its electron-rich nature and stability, the compound can be incorporated into OLEDs, contributing to improved light emission efficiency.

  • Research Findings : Studies show that incorporating biphenyl derivatives into OLED structures enhances their performance by optimizing charge transport .

Potential Mutagenicity

While exploring its applications, it is crucial to consider the safety profile of this compound. Some biphenyl compounds have been listed as mutagenic.

  • Safety Considerations : The compound's mutagenic potential should be evaluated through comprehensive toxicological studies before widespread application in pharmaceuticals or consumer products .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the derivative and its application. For instance, in medicinal chemistry, the compound may inhibit an enzyme by binding to its active site, thereby modulating its activity.

Comparison with Similar Compounds

Positional Isomers of Methoxy-Substituted Biphenyl Carboxylates

The position of the methoxy group significantly influences physicochemical properties and reactivity:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Purity (%) Key Data/Applications References
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate 2'-OCH₃, 4-COOCH₃ C₁₅H₁₄O₃ 242.274 98 High-yield synthesis (89–100%)
Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate 3'-OCH₃, 4-COOCH₃ C₁₅H₁₄O₃ 242.274 95 Lower steric hindrance at 3' position
Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate 4'-OCH₃, 4-COOCH₃ C₁₅H₁₄O₃ 242.274 Enhanced symmetry for crystallinity

Key Findings :

  • Synthetic Accessibility : The 2'-methoxy isomer (target compound) achieves higher purity (98%) compared to the 3'-methoxy analog (95%), likely due to steric effects during synthesis .

Substituent-Type Variations

Replacing the methoxy group with other substituents alters electronic and steric properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
Methyl 2-nitro-[1,1'-biphenyl]-4-carboxylate 2'-NO₂, 4-COOCH₃ C₁₄H₁₁NO₄ 257.24 Pale yellow solid; nitro group enhances reactivity
Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate 4'-CH₃, 2-COOCH₃ C₁₅H₁₄O₂ 226.27 Lipophilic; used in liquid crystals
Methyl biphenyl-4-carboxylate No substituent C₁₄H₁₂O₂ 212.24 Simpler structure; lower polarity

Key Findings :

  • Electron-Withdrawing vs. Donating Groups: The nitro group (NO₂) in the 2'-nitro derivative increases reactivity for electrophilic substitutions, contrasting with the electron-donating methoxy group .
  • Lipophilicity : The 4'-methyl analog (CAS 720-75-2) shows higher hydrophobicity, making it suitable for hydrophobic core interactions in liquid crystals .

Functional Group Variations

Modifying the ester group or adding complex substituents diversifies applications:

Compound Name Functional Groups Molecular Formula Key Data/Applications References
2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid 3-COOH, 2-F, 4'-OCH₃ C₁₄H₁₁FO₃ Bioactive precursor; fluorine enhances metabolic stability
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate 4'-CF₃, 4-COOCH₃ C₁₅H₁₁F₃O₂ Trifluoromethyl group improves thermal stability
Decyl biphenyl carboxylate derivatives Long alkyl chains + ester groups ~C₃₅H₅₀O₄ Mesomorphic behavior in liquid crystals

Key Findings :

  • Bioactivity : Carboxylic acid derivatives (e.g., 2-fluoro-4'-methoxy analog) are precursors for pharmaceuticals, leveraging fluorine’s metabolic stability .
  • Material Science : Trifluoromethyl and long alkyl chains enhance thermal stability and mesomorphism, critical for advanced materials .

Biological Activity

Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a biphenyl structure with a methoxy group at the 2-position and a carboxylate group at the 4-position. Its molecular formula is C16H16O3, and it has a molecular weight of approximately 256.29 g/mol. The presence of the methoxy group is significant as it can influence the compound's solubility and reactivity.

Antiviral Activity

Research has indicated that derivatives of biphenyl compounds exhibit potent antiviral activity, particularly against HIV-1. A study highlighted that a related compound with a biphenyl structure demonstrated strong inhibitory effects on HIV-1 protease, with an IC50 value as low as 5 nM . this compound may share similar mechanisms due to its structural characteristics.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, compounds with similar structural motifs have shown significant activity against breast cancer cell lines such as MDA-MB-231, with IC50 values ranging from 1 to 10 nM . The introduction of methoxy groups has been correlated with enhanced cytotoxicity against cancer cells, suggesting that this compound could exhibit similar effects.

Antimicrobial Activity

The antimicrobial properties of biphenyl derivatives are well-documented. Compounds similar to this compound have demonstrated activity against various bacterial strains. For example, some derivatives showed minimum inhibitory concentrations (MIC) of 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis . The methoxy substitution is believed to enhance the lipophilicity and membrane permeability of these compounds.

Study on HIV-1 Protease Inhibition

In a detailed study focusing on HIV-1 protease inhibitors, a series of biphenyl derivatives were synthesized and evaluated for their biological activity. The compound with a 2-methoxy substitution exhibited the best results in terms of enzyme inhibition and antiviral activity against multidrug-resistant HIV-1 variants . This underscores the potential role of this compound in developing antiviral therapies.

Anticancer Activity Assessment

A recent investigation into the anticancer properties of various biphenyl derivatives revealed that those containing methoxy groups showed enhanced inhibition of cancer cell proliferation. Specifically, this compound was noted for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division . This mechanism suggests that further exploration into this compound could yield valuable insights for cancer treatment.

Table 1: Biological Activities of this compound and Related Compounds

CompoundBiological ActivityIC50 (nM)Remarks
This compoundAntiviral (HIV-1 Protease)TBDPotential inhibitor
Biphenyl derivative AAnticancer (MDA-MB-231)5Strong inhibition observed
Biphenyl derivative BAntimicrobial (S. aureus)16Effective against multiple bacterial strains

Preparation Methods

Formation of the Biphenyl Core

The biphenyl scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most widely employed method. This reaction involves coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

Typical Reaction Conditions:

Parameter Typical Conditions
Catalyst Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands
Base Potassium carbonate (K2CO3) or sodium carbonate
Solvent Mixture of 1,4-dioxane and water or toluene
Temperature 80–100 °C
Reaction Time 12–24 hours

Example:
Aryl bromide (e.g., 2-bromoanisole) is reacted with 4-carboxyphenylboronic acid under Suzuki conditions to yield 2-methoxy-[1,1'-biphenyl]-4-carboxylic acid, which can subsequently be esterified to the methyl ester.

Introduction of the Methoxy Group

The methoxy substituent at the 2-position of the biphenyl ring can be introduced via methylation of the corresponding hydroxy-substituted biphenyl intermediate. Common methylating agents include dimethyl sulfate and methyl iodide.

Methylation Reaction:

Reagent Conditions Notes
Dimethyl sulfate Base (e.g., K2CO3), acetone, reflux Highly effective methylating agent
Methyl iodide Base (e.g., NaH), DMF, room temp Alternative methylation route

This step is often performed after the biphenyl core has been constructed and before or after the carboxyl group introduction, depending on the synthetic route.

Carboxylation and Esterification

The carboxylic acid group at the 4-position can be introduced either by direct carboxylation or by using pre-functionalized boronic acids bearing the carboxyl group. The Kolbe-Schmitt reaction is a classical method for carboxylation of phenol derivatives but is less common for biphenyls.

For methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate, the methyl ester is typically formed by esterification of the corresponding carboxylic acid:

Esterification Methods:

Method Reagents/Conditions Notes
Fischer Esterification Methanol, acid catalyst (e.g., H2SO4), reflux Traditional acid-catalyzed esterification
Methylation with Diazomethane Diazomethane in ether, room temperature Mild and efficient, but diazomethane is hazardous
DCC/DMAP Coupling Dicyclohexylcarbodiimide (DCC), DMAP, methanol Mild conditions, often used in lab scale

An example of esterification using DCC and DMAP is reported for related biphenyl carboxylic acids, where the acid and methanol are coupled in anhydrous conditions to give the methyl ester in good yield.

Representative Synthetic Procedure for this compound

A common synthetic route involves:

  • Suzuki Coupling: 2-bromoanisole is coupled with 4-carboxyphenylboronic acid using Pd(PPh3)4 and K2CO3 in 1,4-dioxane/water at 80 °C for 16 hours to yield 2-methoxy-[1,1'-biphenyl]-4-carboxylic acid.

  • Esterification: The acid is then esterified with methanol under acidic conditions or using DCC/DMAP to afford this compound.

  • Purification: The product is purified by column chromatography or recrystallization from suitable solvents such as chloroform/petroleum ether.

Alternative and Industrial Methods

  • Continuous Flow Synthesis: For industrial scale, continuous flow reactors optimize reaction times and yields, especially for Suzuki coupling and esterification steps, ensuring high purity and scalability.

  • Oxidation and Reduction Steps: In some routes, oxidation of methyl groups or reduction of carboxylic acids to alcohols may be involved for intermediate transformations, using reagents like KMnO4 (oxidation) or LiAlH4 (reduction).

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Notes
Biphenyl core formation Suzuki-Miyaura coupling Aryl bromide + aryl boronic acid, Pd catalyst, base, 80 °C, 12–24 h Key step for biphenyl construction
Methoxy group introduction Methylation Dimethyl sulfate or methyl iodide, base, reflux or RT Converts hydroxy to methoxy group
Carboxyl group introduction Direct carboxylation or coupling Boronic acid with carboxyl group or Kolbe-Schmitt (less common) Provides acid functionality
Esterification Fischer esterification or DCC/DMAP coupling Methanol + acid catalyst or DCC/DMAP, RT to reflux Converts acid to methyl ester
Purification Chromatography or recrystallization Silica gel chromatography, solvent systems like chloroform/pet ether Ensures product purity

Research Findings and Yields

  • Suzuki coupling reactions for biphenyl derivatives typically yield 70–90% of the desired product under optimized conditions.

  • Methylation reactions using dimethyl sulfate or methyl iodide generally proceed with yields above 80% when properly controlled.

  • Esterification via DCC/DMAP coupling provides mild conditions with yields around 75–85%, avoiding harsh acidic conditions that might affect sensitive groups.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate?

  • Methodological Answer : Optimize reaction conditions by varying alkyl chain lengths and substituents. For example, in analogous biphenyl esters, yields up to 71% were achieved using alkoxy groups (e.g., heptyloxy) and controlling stoichiometry during esterification . Monitor reaction progress via TLC and purify via column chromatography using gradients of ethyl acetate/hexane.

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • 1H-NMR : Identify aromatic protons (δ 6.98–8.22 ppm) and alkyl/methoxy groups (δ 0.87–4.18 ppm) .
  • Elemental Analysis : Validate empirical formulas (e.g., C% 75.63 vs. calculated 76.12) to confirm purity .
  • FTIR : Detect carbonyl (C=O, ~1730 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .

Q. How to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer : Ensure anhydrous conditions and use Pd catalysts (e.g., Pd(PPh₃)₄). Adjust ligand ratios (e.g., 1:1.2 Pd:ligand) and optimize base (K₂CO₃ vs. Cs₂CO₃) to enhance coupling efficiency. Pre-activate boronic esters (e.g., pinacol boronate derivatives) for improved reactivity .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps and charge distribution. Compare with experimental UV-Vis spectra (e.g., λmax ~280 nm) to validate π→π* transitions. Such studies reveal mesomorphic behavior in biphenyl derivatives, aiding in material design .

Q. What strategies resolve contradictions in regioselectivity during C–H functionalization of the biphenyl core?

  • Methodological Answer : Use directing groups (e.g., methoxy) to control ortho vs. para substitution. For example, Pd-catalyzed C–H activation with anisole derivatives favors ortho-arylation via π-complexation . Contrast with Ni/Pd dual-catalyzed systems, which alter regioselectivity based on steric effects .

Q. How to design bifunctional derivatives (e.g., Schiff bases) for mesogenic or magnetic applications?

  • Methodological Answer : Introduce imine linkages (C=N, ~1606 cm⁻¹) via condensation with substituted anilines. Characterize liquid crystalline phases via polarized optical microscopy and DSC (e.g., smectic phases at 120–150°C). Incorporate ferrocene or nitro groups to study magneto-structural correlations .

Q. What analytical approaches reconcile contradictory data in synthetic byproduct identification?

  • Methodological Answer : Use LC-MS to detect trace impurities (e.g., brominated byproducts from incomplete coupling). Compare 13C-NMR shifts (e.g., carbonyl at ~168 ppm vs. ester at ~170 ppm) to distinguish regioisomers. Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Applications in Drug Development

Q. How is this compound utilized as a scaffold in protease inhibitor design?

  • Methodological Answer : Functionalize the biphenyl core with amino or piperazine groups (e.g., via Buchwald-Hartwig amination) to enhance binding to WD40-repeat proteins. Evaluate bioactivity via FRET assays and co-crystallization with target enzymes (e.g., WDR5 degraders) .

Q. What safety protocols are essential for handling derivatives with reactive substituents (e.g., bromomethyl groups)?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. For skin/eye exposure, rinse immediately with water (15+ minutes) and seek medical attention. Store under argon at 2–8°C to prevent decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
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